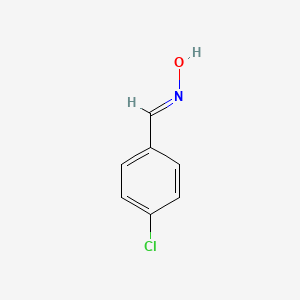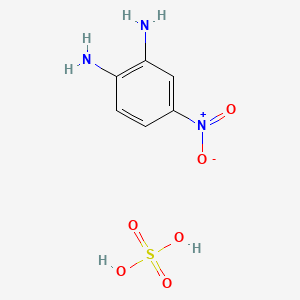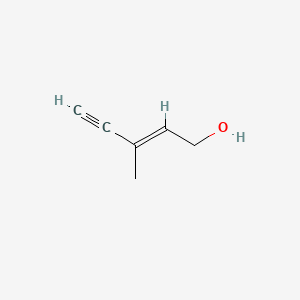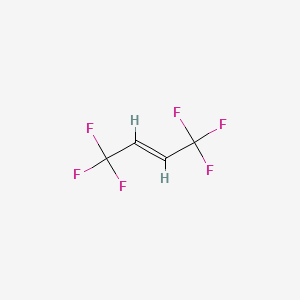
2,2,2-Trifluoroethyl
Vue d'ensemble
Description
“2,2,2-Trifluoroethyl” is a chemical compound that is often used in various chemical reactions . It is a powerful trifluoroethylating agent which is useful for the synthesis of fluorinated amino acids . It is also used as a reagent in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides to give nitrophenylalanines .
Synthesis Analysis
The synthesis of “2,2,2-Trifluoroethyl” involves several steps. One method involves the reaction of benzaldehyde hydrazones with Togni’s benziodoxolone reagent under basic conditions, resulting in a rapid and chemoselective synthesis of (2,2,2-trifluoroethyl)arenes . Another method involves a selective transesterification starting with tris (2,2,2-trifluoroethyl) phosphate .
Molecular Structure Analysis
The molecular structure of “2,2,2-Trifluoroethyl” has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations . The molecular formula of “2,2,2-Trifluoroethyl” is C2H2F3 .
Chemical Reactions Analysis
“2,2,2-Trifluoroethyl” is involved in various chemical reactions. For instance, it is used in the denitrogenative hydrotrifluoromethylation of benzaldehyde hydrazones, resulting in the synthesis of (2,2,2-trifluoroethyl)arenes . It is also used in the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,2-Trifluoroethyl” include a molecular weight of 83.033 Da and a mono-isotopic mass of 83.010857 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can also be determined .
Applications De Recherche Scientifique
Comprehensive Analysis of 2,2,2-Trifluoroethyl Applications
C–H Functionalization in Organic Synthesis
2,2,2-Trifluoroethyl: groups are utilized in the C–H functionalization of indoles, a critical process in organic synthesis. This method allows for the selective introduction of trifluoroethyl groups into indoles, which are significant in drug development due to their presence in many pharmaceuticals . The process is metal-free, efficient, and operates under mild conditions, making it a valuable tool in medicinal chemistry.
Synthesis of Trifluoroethyl Fatty Acid Esters
In the field of green chemistry, 2,2,2-Trifluoroethyl is used to synthesize fatty acid esters at room temperature . These esters have applications ranging from biodiesel production to biosurfactants in food, cosmetics, and pharmaceuticals. The trifluoroethyl group enhances the properties of these esters, making them more effective in their respective applications.
Interaction with Heme Proteins
2,2,2-Trifluoroethylhydrazine: is a derivative that has been studied for its interaction with heme proteins . Understanding this interaction is vital for insights into enzymatic processes and the development of drugs that can target or mimic these biological systems.
Synthesis of Fluorinated Amino Acids
The compound 2,2,2-Trifluoroethyl trifluoromethanesulfonate is a powerful agent used in the synthesis of fluorinated amino acids . These amino acids are crucial for designing peptides and proteins with enhanced stability and bioavailability, which is beneficial for therapeutic applications.
Pharmaceutical Manufacturing
2,2,2-Trifluoroethanol: is involved in the manufacture of certain pharmaceuticals, such as fluromer . It acts as a solvent for peptides and proteins, aiding in protein folding studies and the production of nylon. Its unique properties make it an essential solvent in the pharmaceutical industry.
Polymerization Monomers
Unsaturated fatty acid 2,2,2-trifluoroethyl esters are used as monomers in polymerization processes . They are instrumental in preparing anion-exchange membranes and drug delivery agents, showcasing the versatility of trifluoroethyl compounds in advanced material science.
Mécanisme D'action
Target of Action
The primary targets of 2,2,2-Trifluoroethyl are proteins such as Alcohol dehydrogenase 1C and GTPase HRas in humans, and Alcohol dehydrogenase in Geobacillus stearothermophilus . These proteins play crucial roles in various biological processes, including metabolism and signal transduction .
Mode of Action
2,2,2-Trifluoroethyl interacts with its targets, primarily through hydrogen bonding . This interaction can lead to changes in the conformation and function of the target proteins . For example, 2,2,2-Trifluoroethyl is known to induce a helical structure in proteins .
Biochemical Pathways
2,2,2-Trifluoroethyl affects the protein folding–unfolding phenomenon, a critical biochemical pathway . This pathway is essential for the proper functioning of proteins, and its disruption can lead to various diseases . The downstream effects of this disruption can include changes in cellular processes and potentially cell death .
Pharmacokinetics
It’s known that 2,2,2-trifluoroethyl is a small molecule, which typically allows for good bioavailability .
Result of Action
The molecular and cellular effects of 2,2,2-Trifluoroethyl’s action primarily involve changes in protein structure and function . These changes can affect various cellular processes, potentially leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,2-Trifluoroethyl. For instance, the presence of other substances, such as other alcohols, can affect the unfolding process of proteins . Furthermore, the compound’s action may be influenced by temperature and pH . It’s also important to note that 2,2,2-Trifluoroethyl should be handled and stored properly to maintain its stability and effectiveness .
Safety and Hazards
“2,2,2-Trifluoroethyl” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and can cause serious eye damage. It may also damage fertility and cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed or if inhaled .
Orientations Futures
Propriétés
IUPAC Name |
(E)-1,1,1,4,4,4-hexafluorobut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6/c5-3(6,7)1-2-4(8,9)10/h1-2H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOLSXYRJFEOTA-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(F)(F)F)\C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66711-86-2 | |
| Record name | (2E)-1,1,1,4,4,4-Hexafluoro-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066711862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2E)-1,1,1,4,4,4-hexafluoro-2-butene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KQ73F2UQP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some efficient methods for introducing the 2,2,2-trifluoroethyl group into organic molecules?
A1: Several methods have been reported for 2,2,2-trifluoroethylation:
- Reactions with 2,2,2-trifluoroethyl chloride (HCFC-133a): This method offers a direct route to trifluoroethyl ethers by reacting HCFC-133a with alcohols or phenols in the presence of an aqueous base at high temperatures (240-280°C). []
- Palladium-catalyzed reactions: Aryl(2,2,2-trifluoroethyl)iodonium triflates act as efficient trifluoroethylating agents in palladium-catalyzed reactions with arylboronic acids. This approach allows for the synthesis of trifluoroethyl arenes under mild conditions. []
- Copper-catalyzed reactions: Copper catalysts facilitate the synthesis of 2,2,2-trifluoroethyl selenoethers from elemental selenium, 1,1,1-trifluoro-2-iodoethane, and aryl or alkyl halides. []
- Michaelis–Arbuzov reaction: 2,2,2-Trifluoroethyl diphenylphosphine oxide, a valuable reagent for preparing 3,3,3-trifluoroprop-1-enyl compounds, can be synthesized via the Michaelis–Arbuzov reaction using ethyl diphenylphosphinite and 2,2,2-trifluoroethyl iodide. []
Q2: How does the presence of the trifluoromethyl group affect the reactivity of 2,2,2-trifluoroethyl compounds?
A2: The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of 2,2,2-trifluoroethyl compounds. For instance, bis(2,2,2-trifluoroethyl) malonates demonstrate enhanced reactivity as carbon nucleophiles in Mitsunobu reactions compared to their non-fluorinated counterparts. This enhanced reactivity is attributed to the decreased pKa of the bis(2,2,2-trifluoroethyl) malonates. [, ] In another example, 2,2,2-trifluoroethyl carbonyls undergo selective C-C bond cleavage when treated with amines, showcasing an unusual reactivity pattern compared to analogous C-F or C-CF3 functionalization reactions. []
Q3: How does the incorporation of 2,2,2-trifluoroethyl methacrylate (TFEMA) influence the properties of polymers?
A3: TFEMA is a valuable monomer for introducing fluorine into polymeric materials. Its incorporation can significantly alter the polymer's properties:
- Surface properties: TFEMA-containing copolymers exhibit lower surface energy due to the migration of fluorine atoms to the surface during film formation. This characteristic is particularly beneficial in applications requiring low surface adhesion or friction. []
- Gas permeability: The presence of C–F bonds in TFEMA-based polymers leads to specific van der Waals interactions with oxygen, making them responsive to oxygen and suitable for applications requiring controlled gas permeability, such as drug delivery systems. []
- Solubility: The introduction of TFEMA can influence polymer solubility in various solvents. For instance, poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) exhibits excellent solubility in n-alkanes, enabling the synthesis of highly transparent diblock copolymer vesicles via RAFT dispersion polymerization. []
Q4: Are there applications of 2,2,2-trifluoroethyl compounds in lithium-ion batteries?
A4: Yes, 2,2,2-trifluoroethyl compounds have shown promise as electrolyte components in lithium-ion batteries:
- Flame retardancy: Tris(2,2,2-trifluoroethyl)phosphate (TTFP) has been investigated as a flame-retardant additive in lithium-ion battery electrolytes, improving the safety profile of these systems. [, ]
- Self-discharge mitigation: Bis(2,2,2-trifluoroethyl) ether (BTFE) has demonstrated the ability to reduce self-discharge in lithium-sulfur batteries, especially at elevated temperatures. This effect is attributed to the formation of a more robust protective film on the anode surface. []
Q5: What is the molecular formula and weight of 2,2,2-trifluoroethyl?
A5: The molecular formula of the 2,2,2-trifluoroethyl group is C2H3F3, and its molecular weight is 98.04 g/mol.
Q6: Which spectroscopic techniques are useful for characterizing 2,2,2-trifluoroethyl compounds?
A6: Several spectroscopic methods are commonly employed:
- NMR spectroscopy: 1H, 13C, 19F, and 31P NMR provide valuable information about the structure and environment of 2,2,2-trifluoroethyl groups in molecules. [, , ]
- IR spectroscopy: Infrared spectroscopy can be used to identify characteristic functional groups, such as C-F bonds, in 2,2,2-trifluoroethyl compounds. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



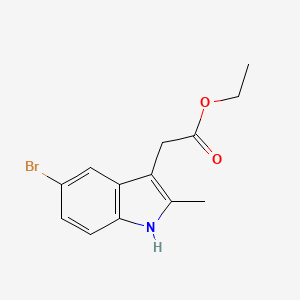
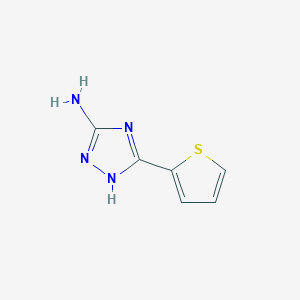
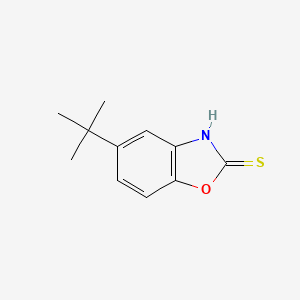

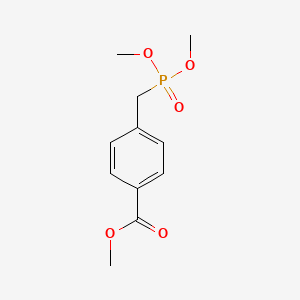
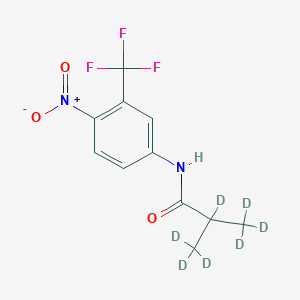
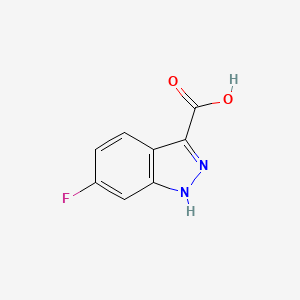
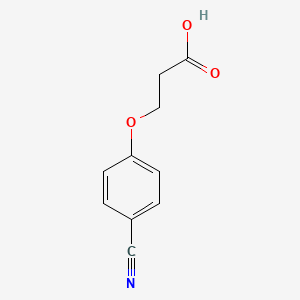
![Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide](/img/structure/B1366556.png)
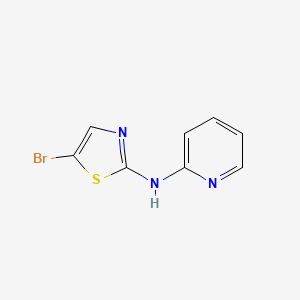
![(E)-4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1366563.png)
